molecular formula C22H28O7 B611415 Tofogliflozin hydrate CAS No. 1201913-82-7

Tofogliflozin hydrate

Cat. No.: B611415
CAS No.: 1201913-82-7
M. Wt: 404.5 g/mol
InChI Key: ZXOCGDDVNPDRIW-NHFZGCSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tofogliflozin (hydrate) is an experimental drug developed for the treatment of type 2 diabetes mellitus. It is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, which helps reduce blood glucose levels by inhibiting glucose reabsorption in the kidneys. This compound has been developed by Chugai Pharmaceutical in collaboration with Kowa and Sanofi .

Preparation Methods

Tofogliflozin (hydrate) can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of a spiroketal structure, which is a key feature of the compound. The preparation process includes the following steps :

Chemical Reactions Analysis

Tofogliflozin (hydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include :

    Oxidation: Tofogliflozin can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Introduction to Tofogliflozin Hydrate

This compound is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily utilized in the management of type 2 diabetes mellitus. It functions by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and consequently lower blood glucose levels. This compound has gained attention for its efficacy and safety profile in various populations, particularly in Japan where it is extensively studied.

Management of Type 2 Diabetes Mellitus

This compound is primarily indicated for the treatment of type 2 diabetes mellitus. Clinical studies have demonstrated significant improvements in glycemic control among patients treated with this medication. For instance, a three-year observational study involving nearly 7,000 patients showed that tofogliflozin effectively reduced glycated hemoglobin A1c levels and body weight over a 24-month period .

Clinical Efficacy

  • Glycemic Control : In clinical trials, tofogliflozin administration resulted in a mean reduction in glycated hemoglobin A1c of approximately -0.70%, which is statistically significant (p < 0.0001) .
  • Weight Management : Patients experienced an average weight loss of about -2.95 kg during the same period .

Safety Profile

The safety of tofogliflozin has been evaluated through extensive post-marketing studies. The incidence of adverse drug reactions (ADRs) was reported at 11.25%, with serious ADRs occurring in only 1.21% of patients . Common ADRs included:

  • Hypoglycemia: 0.83%
  • Polyuria/Pollakiuria: 1.28%
  • Urinary Tract Infections: 1.18%
  • Genital Infections: 1.62% .

Elderly Population Considerations

A specific study focused on elderly Japanese patients (≥65 years) found that tofogliflozin was well-tolerated and effective in this demographic as well, with a reported incidence of ADRs at approximately 17.92% . The mean change in glycated hemoglobin was -0.46%, and body weight decreased by an average of -2.71 kg, indicating positive outcomes similar to younger populations .

Case Studies and Observational Studies

Numerous observational studies have been conducted to assess the long-term safety and effectiveness of tofogliflozin:

Study TypeSample SizeDurationKey Findings
Prospective Observational Study6,89724 monthsSignificant reduction in HbA1c (-0.70%) and weight (-2.95 kg)
Elderly Patient Study1,535VariableSafe with low incidence of ADRs; effective glycemic control
Multi-center Post-marketing StudyVariousUp to 3 yearsConsistent safety profile with manageable side effects

Mechanism of Action

Tofogliflozin (hydrate) exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys . SGLT2 is responsible for reabsorbing glucose from the renal tubules back into the bloodstream. By inhibiting SGLT2, tofogliflozin reduces glucose reabsorption, leading to increased urinary glucose excretion and lower blood glucose levels. This mechanism of action is independent of insulin, making it a valuable treatment option for patients with type 2 diabetes mellitus.

Comparison with Similar Compounds

Tofogliflozin (hydrate) belongs to the class of SGLT2 inhibitors, which includes other compounds such as dapagliflozin, canagliflozin, and empagliflozin . Compared to these similar compounds, tofogliflozin has the following unique features:

    Selectivity: Tofogliflozin exhibits high selectivity for SGLT2 over SGLT1, reducing the risk of gastrointestinal side effects.

    Efficacy: Clinical studies have shown that tofogliflozin effectively lowers blood glucose levels and improves various cardiovascular risk factors.

    Safety profile: Tofogliflozin has demonstrated a good safety profile with minimal adverse effects in clinical trials.

Similar compounds include:

  • Dapagliflozin
  • Canagliflozin
  • Empagliflozin

These compounds share a similar mechanism of action but may differ in their selectivity, efficacy, and safety profiles.

Biological Activity

Tofogliflozin hydrate is a sodium-glucose co-transporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). Its mechanism of action, pharmacokinetics, safety profile, and therapeutic effects have been extensively studied, revealing significant insights into its biological activity.

Tofogliflozin works by selectively inhibiting SGLT2, which is responsible for glucose reabsorption in the kidneys. This inhibition leads to increased urinary glucose excretion (UGE) and consequently lowers plasma glucose levels. The compound exhibits a high selectivity for SGLT2 over SGLT1, with a selectivity ratio of approximately 2069-fold . The inhibition constants are notably low, with an IC50 value of 2.9 nM, indicating a potent pharmacological effect.

Pharmacokinetics

Tofogliflozin demonstrates favorable pharmacokinetic properties:

  • Bioavailability : High oral bioavailability observed in humans (97.5%) and moderate in animals (rats: 75%, monkeys: 58.6%) .
  • Absorption : Rapid absorption with a Tmax ranging from 0.75 to 1.92 hours across species .
  • Half-life : Approximately 4.65 hours in humans and longer in monkeys (5.02 hours) .
  • Distribution : Extensive tissue distribution with an apparent volume of distribution significantly higher in humans (50.6 L) compared to other species .

Table 1: Pharmacokinetic Parameters of Tofogliflozin

ParameterHumansMonkeysRats
Bioavailability97.5%58.6%75%
Tmax (hours)0.75-1.920.75-1.920.75-1.92
Half-life (hours)4.655.021.15
Volume of Distribution50.6 L0.919 L/kg1.15 L/kg

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of tofogliflozin in improving glycemic control and promoting weight loss among T2DM patients.

Key Findings from Clinical Studies:

  • Glycemic Control : In a study involving over 6,000 patients, tofogliflozin significantly reduced glycated hemoglobin (HbA1c) by an average of -0.76% after 12 months .
  • Weight Loss : Patients experienced an average weight reduction of -2.73 kg during the same period .
  • Safety Profile : Adverse drug reactions were reported in approximately 11% of patients, with serious adverse reactions occurring in about 1% . Common side effects included urinary tract infections and genital infections, consistent with the SGLT2 inhibitor class .

Table 2: Summary of Clinical Outcomes

OutcomeValue
Reduction in HbA1c-0.76%
Weight Loss-2.73 kg
Adverse Drug Reactions~11%
Serious Adverse Reactions~1%

Case Studies

Several case studies have highlighted the beneficial effects of tofogliflozin on metabolic parameters:

  • Case Study on Insulin Resistance : A study indicated that tofogliflozin improved insulin resistance by enhancing glucose uptake in skeletal muscle and promoting lipolysis in adipose tissue among male patients .
  • Longitudinal Study on Diabetic Retinopathy : Research showed that tofogliflozin administration improved retinal neurovascular coupling in diabetic mice, suggesting potential protective effects against diabetic retinopathy .

Q & A

Q. Basic: What is the molecular mechanism of action of Tofogliflozin hydrate, and how does its selectivity for SGLT2 impact experimental design?

This compound is a potent, selective sodium-glucose cotransporter 2 (SGLT2) inhibitor with an IC50 of 2.9 nM for human SGLT2. It competitively blocks glucose reabsorption in renal proximal tubules, promoting urinary glucose excretion (UGE). Its high selectivity (Ki values: 2.9 nM for human SGLT2 vs. 14.9 nM and 6.4 nM for rat and mouse SGLT2, respectively) necessitates careful species selection in preclinical studies .
Methodological Note: When designing in vitro assays, use human renal proximal tubule cells or transfected cell lines expressing human SGLT2 to ensure translational relevance. For cross-species comparisons, validate assay conditions using species-specific SGLT2 isoforms .

Q. Basic: What experimental models are appropriate for evaluating the glucose-lowering efficacy of this compound?

Key models include:

  • In vitro: Renal tubular cells (e.g., HK-2 cells) under high-glucose conditions to measure UGE and ROS modulation .
  • In vivo: Streptozotocin-induced diabetic rodents or genetically modified models (e.g., db/db mice) to assess glycemic control and renal outcomes. Note species-specific SGLT2 affinity differences when interpreting efficacy .
    Data Table:
Model TypeKey MetricsSpecies-Specific Considerations
HK-2 cellsUGE, ROS levelsUse human-derived cells for human SGLT2 activity
db/db miceHbA1c, blood glucoseMouse SGLT2 Ki = 6.4 nM; adjust dosing accordingly

Q. Advanced: How should pharmacokinetic (PK) studies be designed to evaluate this compound in patients with renal impairment?

Tofogliflozin exhibits low renal clearance (16% of total plasma clearance), with primary elimination via hepatic metabolism. PK studies in renal impairment should:

  • Stratify patients by eGFR (e.g., CKD stages 1–5).
  • Measure plasma concentrations of parent drug and metabolites (M1, M5) over 72 hours post-dose.
  • Monitor urinary recovery to assess tubular secretion dynamics, which remain active even in impaired kidneys .
    Key Finding: No dose adjustment is required for mild-to-moderate renal impairment, but safety monitoring for dehydration is critical .

Q. Advanced: How does cross-species variability in SGLT2 binding affinity affect translational research on this compound?

Tofogliflozin’s Ki values vary significantly across species:

SpeciesKi (nM)Implications
Human2.9High target engagement at low doses
Rat14.9Higher doses required for efficacy
Mouse6.4Intermediate sensitivity
Methodological Note: Use humanized SGLT2 transgenic models to bridge preclinical and clinical data. For rodent studies, dose adjustments should align with species-specific Ki values .

Q. Advanced: How can researchers resolve contradictions in reported effects of this compound on ROS generation in renal cells?

While Tofogliflozin partially inhibits high glucose-induced ROS in renal tubules , some studies show variability. To address this:

  • Standardize glucose concentrations (e.g., 25 mM vs. 30 mM) and exposure duration.
  • Include ROS scavengers (e.g., N-acetylcysteine) as controls.
  • Use multiplex assays (e.g., SOD activity, mitochondrial ROS probes) to capture nuanced effects .

Q. Advanced: What are best practices for designing controlled studies to assess this compound’s cardiorenal outcomes?

  • Control Groups: Use placebo or active comparators (e.g., empagliflozin) with matched glycemic control.
  • Endpoints: Include composite outcomes (e.g., serum creatinine doubling, UGE rates) and stratify by baseline eGFR .
  • Statistical Analysis: Apply Cox proportional hazards models for time-to-event outcomes (e.g., EMPA-REG OUTCOME trial methodology) .

Q. Advanced: How does this compound compare to other SGLT2 inhibitors in terms of off-target effects and research applications?

InhibitorSGLT2 IC50 (nM)Off-Target ActivityResearch Utility
Tofogliflozin2.9 (human)Minimal ROS modulationMechanistic renal studies
Empagliflozin3.1 (human)Cardioprotective effectsCardiovascular outcome trials
Phlorizin39 (human)SGLT1 inhibition (Ki = 300 nM)Non-selective model compound
Methodological Note: Use Tofogliflozin for studies requiring high SGLT2 specificity, while Phlorizin is suitable for dual SGLT1/2 inhibition models .

Properties

IUPAC Name

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOCGDDVNPDRIW-NHFZGCSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152722
Record name Tofogliflozin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201913-82-7
Record name Spiro[isobenzofuran-1(3H),2′-[2H]pyran]-3′,4′,5′-triol, 6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-, hydrate (1:1), (1S,3′R,4′S,5′S,6′R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201913-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofogliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201913827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofogliflozin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOFOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8DD8KX4O4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Tofogliflozin hydrate
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Tofogliflozin hydrate
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Tofogliflozin hydrate
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Tofogliflozin hydrate
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Tofogliflozin hydrate
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Tofogliflozin hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.